molecular formula C21H21F3N4O B2737875 2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE CAS No. 605626-30-0

2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B2737875
CAS No.: 605626-30-0
M. Wt: 402.421
InChI Key: BNLOLMNXTQNIBS-UHFFFAOYSA-N
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Description

This compound features a benzodiazolyl-piperidine core linked via an acetamide group to a 2-(trifluoromethyl)phenyl substituent. Its structural complexity arises from the integration of a benzodiazole heterocycle (known for aromatic stacking and hydrogen-bonding capabilities) with a piperidine ring (a common pharmacophore in bioactive molecules) and a trifluoromethyl group (enhancing lipophilicity and metabolic stability).

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O/c22-21(23,24)15-5-1-2-6-16(15)25-19(29)13-28-11-9-14(10-12-28)20-26-17-7-3-4-8-18(17)27-20/h1-8,14H,9-13H2,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLOLMNXTQNIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reactions carried out at reflux temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing the benzodiazole and piperidine moieties exhibit promising anticancer activities. For instance, derivatives of benzodiazole have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Studies have shown that benzodiazole derivatives possess antimicrobial properties against a range of pathogens, including bacteria and fungi. The compound's structure allows it to interact with microbial enzymes, disrupting their function and leading to cell death.

Neuroprotective Effects

The piperidine component of the compound is associated with neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. Research has demonstrated that related compounds can inhibit acetylcholinesterase activity, which is crucial for managing symptoms in Alzheimer's patients.

Case Study 1: Anticancer Evaluation

A study published in Pharmaceutical Research investigated the anticancer effects of various benzodiazole derivatives, including those similar to 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide. Results showed significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, researchers synthesized a series of benzodiazole derivatives and tested them against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited potent antitubercular activity, suggesting that modifications to the benzodiazole structure could enhance efficacy .

Mechanism of Action

The mechanism of action of 2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the trifluoromethyl group can improve its pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table highlights critical structural and physicochemical distinctions between the target compound and its analogs:

Compound Name / ID Molecular Formula Molecular Weight Key Features Synthesis Method (if available) Notable Properties
Target Compound C₂₁H₂₀F₃N₅O ~451.64 (est.) Benzodiazolyl-piperidine, 2-(trifluoromethyl)phenyl acetamide Likely CuAAC or SN2 substitution High lipophilicity (CF₃ group), potential CNS penetration
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) C₂₈H₂₂BrN₇O₂S 624.48 Triazole-thiazole linker, bromophenyl substituent CuAAC with propargyl ethers Enhanced halogen bonding (Br), lower solubility vs. CF₃ analogs
2-[4-(2-Fluorophenyl)piperazin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide C₁₉H₂₀F₄N₄O 404.39 Piperazine core, 3-(trifluoromethyl)phenyl SN2 substitution Improved metabolic stability, reduced steric hindrance (2-F vs. benzodiazolyl)
N-(3,5-Dimethyl-phenyl)-2-(4-phenyl-piperazin-1-yl)-acetamide C₂₀H₂₅N₃O 323.44 Dimethylphenyl, phenyl-piperazine Amide coupling Lower molecular weight, higher aqueous solubility
Key Observations:
  • Substituent Effects : The 2-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity compared to bromophenyl (9c) or fluorophenyl analogs .
  • Core Heterocycles : Replacing benzodiazolyl with piperazine (as in or ) reduces aromatic interactions but improves synthetic accessibility.
  • Linker Diversity : Triazole-thiazole linkers (e.g., 9c) introduce additional hydrogen-bonding sites but increase molecular weight and complexity .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are absent in the evidence, inferences can be drawn from analogs:

  • Metabolic Stability : The trifluoromethyl group likely improves resistance to oxidative metabolism compared to methyl or methoxy substituents (e.g., 9d and 9e in ).
  • Binding Affinity : Benzodiazolyl-piperidine derivatives often exhibit strong interactions with enzymes or receptors via π-π stacking and hydrogen bonding, as seen in Pibrentasvir analogs .
  • Solubility : The target compound’s higher molecular weight (~451 vs. 323 in ) may reduce aqueous solubility, necessitating formulation adjustments.

Biological Activity

The compound 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a piperidine ring substituted with a benzodiazole moiety and a trifluoromethyl phenyl group. Its structural complexity suggests multiple sites for interaction with biological targets.

Anticonvulsant Activity

Research has indicated that derivatives of benzodiazole and piperidine structures can exhibit anticonvulsant properties. A study synthesized various compounds related to this class and evaluated their efficacy in animal models of epilepsy. The findings suggest that modifications in the molecular structure, such as the introduction of a trifluoromethyl group, may enhance anticonvulsant activity through interactions with neuronal voltage-sensitive sodium channels .

CompoundDose (mg/kg)MES Test ResultNotes
Compound 19300 (0.5 h)EffectiveHighest activity observed
Compound 14100 (4 h)EffectiveDelayed onset
Control (Phenytoin)100EffectiveStandard reference

The proposed mechanism involves the modulation of sodium channels, which are crucial for action potential generation in neurons. Compounds similar to the target molecule have shown binding affinity to these channels, suggesting that This compound may exert similar effects .

In Vivo Studies

In a series of in vivo experiments, the compound was subjected to maximal electroshock (MES) tests and pentylenetetrazole-induced seizures. The results indicated a significant reduction in seizure frequency and duration, highlighting its potential as an anticonvulsant agent .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that the presence of the benzodiazole ring is critical for maintaining anticonvulsant activity. Variations in substituents on the piperidine ring significantly affected potency, with certain configurations yielding higher efficacy in seizure models .

Other Biological Activities

Beyond anticonvulsant effects, preliminary studies have suggested potential anti-inflammatory and analgesic properties. The compound's ability to inhibit specific enzymes involved in inflammatory pathways could be explored further for therapeutic applications .

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